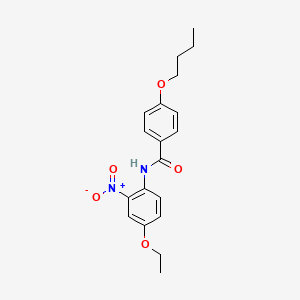
4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Descripción general
Descripción
4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a butan-1-amine backbone with ethoxyphenoxy and methoxyethyl substituents, and it is often paired with oxalic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the ethoxyphenoxy intermediate: Reacting 3-ethoxyphenol with an appropriate halogenated butane derivative under basic conditions to form the ethoxyphenoxybutane intermediate.
Amination: Introducing the amine group by reacting the intermediate with 2-methoxyethylamine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Mecanismo De Acción
The mechanism of action for 4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-methoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-ethoxyphenoxy)-N-(2-ethoxyethyl)butan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-(3-ethoxyphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-3-18-14-7-6-8-15(13-14)19-11-5-4-9-16-10-12-17-2;3-1(4)2(5)6/h6-8,13,16H,3-5,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKGCHNQMVNIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004080.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4004086.png)
![N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4004087.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4004106.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4004129.png)
![Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine](/img/structure/B4004130.png)
![1-Benzyl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid](/img/structure/B4004137.png)
![2-[3-(3-Ethoxyphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004145.png)
![1-Methyl-4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4004156.png)
![1-[2-(2-Tert-butyl-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4004166.png)

![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004189.png)
![N'-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004205.png)
